molecular formula C17H18N4OS2 B12012930 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 557072-68-1

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12012930
CAS No.: 557072-68-1
M. Wt: 358.5 g/mol
InChI Key: QLZSFQPGGCWHEV-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a thiophen-2-yl moiety at position 3. The triazole ring is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 3-methylphenyl group. Its molecular formula is C₁₇H₁₈N₄O₂S, with a molecular weight of 342.417 g/mol and a monoisotopic mass of 342.115047 Da . The presence of the thiophene ring introduces electron-rich aromaticity, while the 3-methylphenyl group contributes steric bulk and lipophilicity.

Properties

CAS No.

557072-68-1

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H18N4OS2/c1-3-21-16(14-8-5-9-23-14)19-20-17(21)24-11-15(22)18-13-7-4-6-12(2)10-13/h4-10H,3,11H2,1-2H3,(H,18,22)

InChI Key

QLZSFQPGGCWHEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiophene carboxylic acid under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Triazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole ring exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of triazole can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

1.2 Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazoles are known to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies have indicated that similar triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

1.3 Antioxidant Activity
Research has demonstrated that triazole compounds can exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. The ability to scavenge free radicals may contribute to their therapeutic effects in various diseases, including cancer and neurodegenerative disorders .

Agricultural Applications

2.1 Fungicides
Due to their antifungal properties, triazole compounds are also explored as agricultural fungicides. They can be effective against a range of plant pathogens, thereby enhancing crop yield and quality. The application of such compounds could lead to the development of safer and more effective agricultural practices .

2.2 Plant Growth Regulators
Some studies suggest that triazole derivatives may function as plant growth regulators, influencing various physiological processes in plants. This application could be beneficial for improving crop resilience against environmental stressors .

Material Science Applications

3.1 Synthesis of Novel Materials
The unique chemical structure of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide allows it to serve as a building block for synthesizing novel materials with specific properties. These materials could have applications in electronics or photonics due to their unique electronic properties derived from the triazole moiety .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the efficacy against bacterial strainsShowed significant inhibition of Gram-positive and Gram-negative bacteria
Research on Anticancer PropertiesInvestigated effects on cancer cell linesInduced apoptosis in various cancer cell lines with IC50 values lower than standard chemotherapeutics
Agricultural Application StudyTested as a fungicide on cropsDemonstrated effective control over fungal pathogens with minimal phytotoxicity

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Functional Implications :

  • VUAA1 is a potent Orco receptor agonist in insects, used to activate olfactory sensory neurons . The pyridinyl group likely enhances hydrogen-bonding interactions with receptor residues, critical for agonist activity.

Analogues with Furan or Thiophenmethyl Substituents

  • OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Features a 2-pyridinyl group and a 4-butylphenyl substituent. It acts as an Orco antagonist, highlighting how minor structural changes (e.g., alkyl chain length, aryl substitution) can reverse activity profiles .
  • Furan Derivatives: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative activity in pharmacological studies.

Hybrid Derivatives with Extended Scaffolds

  • Coumarin-Triazole-Thiophene Hybrid (4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one): Integrates the triazole-thiophene core with a coumarin moiety. This hybrid demonstrated anti-SARS-CoV-2 activity in molecular docking studies, suggesting enhanced bioactivity through hybrid pharmacophore design .

Physicochemical Comparisons

Compound Molecular Weight (g/mol) Substituent (5-position) N-Aryl Group Melting Point (°C) Biological Activity
Target Compound 342.417 Thiophen-2-yl 3-methylphenyl Not reported Not specified
VUAA1 ~346.4* 3-pyridinyl 4-ethylphenyl Not reported Orco agonist
OLC15 ~361.4* 2-pyridinyl 4-butylphenyl Not reported Orco antagonist
Coumarin Hybrid ~438.5* Thiophen-2-yl Coumarin-linked Not reported Anti-SARS-CoV-2 activity
Furan Derivative ~320.3* Furan-2-yl Variable aryl Not reported Anti-exudative activity

*Calculated based on structural similarity.

Biological Activity

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C_{24}H_{21}N_{5}OS_{3}
  • Molecular Weight : 453.57 g/mol
  • SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=CS5

Structural Representation

PropertyValue
Molecular FormulaC_{24}H_{21}N_{5}OS_{3}
Molecular Weight453.57 g/mol
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=CS5

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, a series of triazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that many derivatives exhibited significant antiproliferative activity, with some compounds showing IC_{50} values lower than those of established chemotherapeutics like sorafenib .

The mechanisms by which triazole derivatives exert their anticancer effects often involve:

  • Apoptosis Induction : Many compounds promote programmed cell death in cancer cells, which is crucial for effective cancer treatment.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Inhibition of Angiogenesis : Some studies suggest that triazole compounds can inhibit the formation of new blood vessels that tumors need to grow .

Actoprotective Activity

In addition to anticancer properties, triazole derivatives have been investigated for their actoprotective effects—substances that help mitigate fatigue and enhance physical performance. Research involving forced swimming tests in rats demonstrated that selected triazole derivatives exhibited moderate actoprotective effects compared to control substances .

Study 1: Cytotoxicity Evaluation

A study published in Medicinal Chemistry Research assessed the cytotoxicity of several triazole derivatives against HeLa cells. The most promising candidates showed IC_{50} values significantly lower than those of reference drugs, indicating their potential as effective anticancer agents .

Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide. The study revealed that this compound not only inhibited cancer cell proliferation but also exhibited anti-inflammatory properties, suggesting a dual mechanism beneficial for treating various diseases .

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